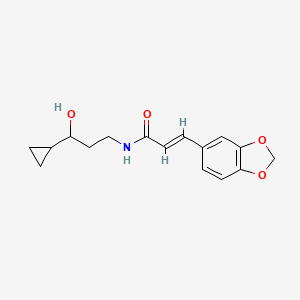

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-13(12-3-4-12)7-8-17-16(19)6-2-11-1-5-14-15(9-11)21-10-20-14/h1-2,5-6,9,12-13,18H,3-4,7-8,10H2,(H,17,19)/b6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFSLNNMCFPTAI-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Alkylation: The benzodioxole ring is then alkylated with a suitable halide to introduce the prop-2-enamide group.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the double bond in the prop-2-enamide group, converting it to a single bond.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Saturated amides.

Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of similar structures exhibit anticonvulsant properties. For instance, compounds with the N-substituted cinnamamide moiety have demonstrated significant efficacy in various animal models of epilepsy. The structure-activity relationship (SAR) analyses of these compounds suggest that modifications to the amide and olefin linkers can enhance anticonvulsant activity .

Case Study:

A related compound, KM-568, was tested for anticonvulsant activity in several models including the maximal electroshock test and the 6-Hz psychomotor seizure model. Results indicated effective seizure protection at doses ranging from 57–115 mg/kg, with an ED50 of 79.17 mg/kg . This highlights the potential for (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide to be explored for similar therapeutic effects.

Antitumor Activity

Compounds containing benzodioxole structures have been investigated for their anticancer potential. The presence of this moiety has been associated with inhibition of tumor growth in various cancer cell lines. Preliminary studies suggest that modifications to the benzodioxole can influence cytotoxicity and selectivity towards cancer cells .

Data Table: Antitumor Activity of Benzodioxole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Induces apoptosis |

| Compound B | HeLa | 20 | Inhibits cell cycle |

| (2E)-... | A549 | TBD | TBD |

Neuroprotective Effects

The neuroprotective properties of compounds featuring the benzodioxole scaffold have been explored in models of neurodegeneration. Specific studies indicate that these compounds may mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The benzodioxole ring may interact with aromatic residues in proteins, while the cyclopropyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Moieties

a. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4)

b. N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (MDA 2-aldoxime analog)

- Key Differences : Features an aldoxime group instead of an enamide linkage and lacks the cyclopropyl-hydroxypropyl chain.

- Analysis : Detected with two isomers, highlighting stereochemical sensitivity in benzodioxole derivatives .

Enamide Derivatives with Bioactive Substituents

a. (E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide

- Key Differences : Incorporates a piperazine-dione ring and acetamidopropyl group, enhancing hydrogen-bonding capacity.

Data Table: Comparative Analysis of Structural and Functional Properties

Research Findings and Limitations

- Benzodioxole Enamides : The target compound’s α,β-unsaturated carbonyl system may enhance electrophilic reactivity compared to saturated analogs like the MDA aldoxime .

- Lumping Strategy Relevance : Compounds with benzodioxole and amide motifs may exhibit similar physicochemical properties, enabling grouped analysis in drug design or environmental modeling .

Notes

Gaps in Evidence : Direct pharmacological or catalytic data for the target compound are absent; inferences rely on structural analogs.

Synthetic Challenges : The cyclopropyl-hydroxypropyl group may complicate synthesis due to steric hindrance, necessitating optimized conditions.

Isomerism : Analogous compounds (e.g., MDA aldoxime) exhibit isomerism, suggesting the target molecule may require chiral resolution for bioactivity studies .

Biological Activity

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a unique structure that includes a benzodioxole moiety and a cyclopropyl-substituted hydroxypropyl chain. This configuration is believed to contribute to its biological properties.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit notable anti-inflammatory effects. For instance, compounds like 5-benzofuranol have shown the ability to inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory response. The inhibition of these pathways can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 5-Benzofuranol | 0.1 | 5-Lipoxygenase |

| L-651,896 | 1.1 | Prostaglandin E2 synthesis |

Antioxidant Activity

Compounds containing benzodioxole structures are often linked to antioxidant activity. The presence of phenolic hydroxyl groups can scavenge free radicals, thus protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

The mechanism through which this compound exerts its effects may involve modulation of key signaling pathways associated with inflammation and oxidative stress:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Free Radical Scavenging : The presence of hydroxyl groups allows for interaction with reactive oxygen species (ROS).

- Gene Expression Modulation : Potential alteration in the expression of pro-inflammatory cytokines.

Study on Anti-inflammatory Effects

A study conducted on a related compound demonstrated significant reductions in inflammation markers in mouse models subjected to arachidonic acid-induced inflammation. The compound was able to lower levels of leukotrienes and prostaglandins effectively .

Neuroprotective Effects

Another study highlighted the neuroprotective potential of benzodioxole derivatives against oxidative stress-induced neuronal cell death. The results showed that treatment with these compounds led to increased cell viability and reduced markers of apoptosis in cultured neurons .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide?

- Methodology : Utilize α,β-unsaturated carboxylic acid precursors (e.g., (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid) for amidation reactions with 3-cyclopropyl-3-hydroxypropylamine. Optimize reaction conditions (e.g., coupling agents like EDC/HOBt) to enhance regioselectivity and minimize side reactions. Monitor purity via HPLC and characterize intermediates using -/-NMR .

Q. How can the stereochemistry and structural conformation of this compound be validated experimentally?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the (2E)-configuration and spatial arrangement. Use SHELX software for refinement . Complementary techniques include NOESY NMR to confirm stereochemistry and FT-IR to analyze functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for enzyme inhibition (e.g., kinases, oxidases) using fluorescence-based assays. For receptor-binding studies, employ surface plasmon resonance (SPR) or radioligand displacement assays. Prioritize targets based on structural analogs (e.g., benzodioxole-containing compounds with anti-inflammatory or anticancer activity) .

Advanced Research Questions

Q. How do electronic effects of the benzodioxole moiety influence the compound’s reactivity in Michael addition reactions?

- Methodology : Conduct DFT calculations (e.g., Gaussian 09) to map electron density distributions and HOMO-LUMO gaps. Validate experimentally by reacting the compound with nucleophiles (e.g., thiols or amines) under varying pH conditions. Compare kinetics via UV-Vis spectroscopy and analyze regioselectivity using LC-MS .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodology : Address low crystallinity by screening solvent systems (e.g., DMSO/water, THF/hexane) and using seeding techniques. If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement. For poorly diffracting crystals, consider synchrotron radiation to improve data resolution .

Q. Can molecular docking predict interactions between this compound and cyclooxygenase-2 (COX-2)?

- Methodology : Use AutoDock Vina for docking simulations. Prepare the protein (PDB: 5KIR) by removing water molecules and adding Gasteiger charges. Define a grid box around the active site (20 Å). Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability. Compare results with known COX-2 inhibitors (e.g., celecoxib) .

Q. How does the cyclopropyl-hydroxypropyl group affect the compound’s pharmacokinetic properties?

- Methodology : Predict logP and solubility using ChemAxon or SwissADME. Perform in vitro permeability assays (Caco-2 cells) and metabolic stability tests (microsomal incubation). Correlate structural features (e.g., cyclopropane rigidity) with bioavailability via QSAR models .

Critical Considerations

- Data Contradictions : While highlights Michael addition reactivity, suggests alternative pathways (e.g., cyclopropane ring-opening under acidic conditions). Verify route viability via controlled experiments.

- Refinement Challenges : SHELX is robust for small molecules, but macromolecular refinement may require PHENIX for better handling of disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.